Estrogenic Activity: 4-Ethylcyclohexanol Shows No Detectable Activity Versus Active Para-Alkylcyclohexanol Analogs with C3–C6 Side Chains
In a comprehensive evaluation of alkylcyclohexanol estrogenic potential in aquatic species, 4-ethylcyclohexanol (ethyl side chain, C2) demonstrated no detectable estrogenic activity in both rainbow trout cytosol estrogen receptor binding assays and ex vivo liver slice vitellogenin mRNA expression assays. In contrast, para-substituted alkylcyclohexanols with side chains containing three to six carbons (e.g., 4-n-propylcyclohexanol, 4-n-butylcyclohexanol) exhibited measurable activity in both assay systems [1].
| Evidence Dimension | Estrogenic activity in aquatic toxicology assays |
|---|---|
| Target Compound Data | No detectable estrogenic activity |
| Comparator Or Baseline | Para-alkylcyclohexanols with C3–C6 side chains: active in both cytosol binding and Vtg mRNA expression assays |
| Quantified Difference | Qualitative: inactive (target) vs. active (comparators); Binding affinity of active chemicals relative to estradiol ranged from 0.0016% to 0.000029% |
| Conditions | Rainbow trout (Oncorhynchus mykiss) cytosol estrogen receptor binding assay; ex vivo rainbow trout liver slice vitellogenin (Vtg) mRNA expression assay |
Why This Matters
For environmental risk assessment and regulatory compliance, 4-ethylcyclohexanol's lack of detectable estrogenic activity distinguishes it from longer-chain alkylcyclohexanol analogs that require endocrine disruption screening.
- [1] Tapper MA, Denny JS, Sheedy BR, Kolanczyk RC, Saari G, Hammermeister DE, Backe W, Serrano J. Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays. Environ Toxicol Chem. 2025 Jan 31:vgaf034. doi:10.1093/etojnl/vgaf034. PMID: 39888876. View Source
